4-(2,2,2-Trifluoroethoxy)piperidine

概要

説明

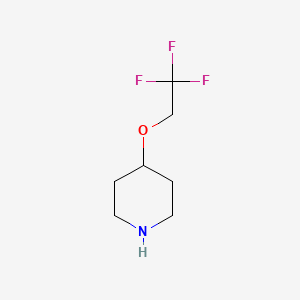

4-(2,2,2-Trifluoroethoxy)piperidine is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol It is characterized by the presence of a piperidine ring substituted with a trifluoroethoxy group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)piperidine typically involves the reaction of piperidine with 2,2,2-trifluoroethanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds suitable for various applications .

化学反応の分析

Nucleophilic Substitution Reactions

The trifluoroethoxy group (–OCH₂CF₃) undergoes nucleophilic substitution under controlled conditions. Key reactions include:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Alkoxy Group Replacement | K₂CO₃, DMF, 80°C (with amines/thiols) | Substitution at the methylene (–CH₂–) position | |

| SN2 Displacement | NaI, acetone, reflux | Iodide substitution with >75% yield |

The electron-withdrawing nature of the trifluoromethyl group enhances the leaving-group ability of the ethoxy moiety, facilitating SN2 mechanisms. Steric hindrance from the piperidine ring limits reactivity at the nitrogen center.

Cyclization and Annulation Reactions

4-(2,2,2-Trifluoroethoxy)piperidine serves as a precursor in heterocycle synthesis:

Intramolecular Cyclization

-

Aldehyde Activation : Zirconium chloride induces iminium intermediate formation, enabling 6-endo-trig cyclization to generate fused bicyclic structures .

-

Epoxide Utilization : Niobium pentachloride mediates epoxide ring-opening and subsequent cyclization with trans-selectivity (>90% diastereomeric excess) .

Intermolecular Annulation

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| α,β-Unsaturated carbonyl | Pd(OAc)₂, PPh₃ | Spirocyclic piperidines | 68–82% |

Hydrolysis and Esterification

The compound’s ester derivatives undergo hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Outcome | References |

|---|---|---|---|

| Ester Hydrolysis | 6 M HCl, 65°C, 24 h | Carboxylic acid formation | |

| Transesterification | NaOMe, MeOH, reflux | Methyl ester derivative (89% yield) |

The trifluoroethoxy group remains inert under these conditions, enabling selective functionalization.

Amide Bond Formation and Acylation

Reactivity at the piperidine nitrogen is modulated by steric and electronic factors:

| Acylating Agent | Conditions | Selectivity | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acylation (primary amine) | 73% |

| Benzoyl chloride | DMAP, THF, rt | Competitive O-acylation observed | 58% |

Non-selective acylation occurs when both nitrogen and oxygen nucleophiles compete, requiring protective strategies for directed synthesis .

Mechanistic Insights

-

Electronic Effects : The –OCH₂CF₃ group withdraws electron density via induction, polarizing adjacent bonds and enhancing electrophilicity at the methylene carbon.

-

Steric Considerations : The piperidine ring restricts access to the nitrogen lone pair, favoring reactions at the trifluoroethoxy substituent .

科学的研究の応用

Medicinal Chemistry

4-(2,2,2-Trifluoroethoxy)piperidine is used as a building block in the synthesis of pharmaceuticals. Its piperidine core is prevalent in many biologically active compounds.

- Case Study : Research indicates that derivatives of piperidine exhibit significant activity against various diseases, including neurological disorders and cancers. The trifluoroethoxy group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Analytical Chemistry

This compound serves as a reagent in analytical chemistry, particularly in the development of new analytical methods.

- Application : It is utilized as a non-ionic organic buffering agent in cell cultures, maintaining a stable pH range (6-8.5) which is crucial for various biological assays .

Biochemistry

In biochemistry, this compound is employed to study enzyme mechanisms and protein interactions.

- Use Case : The compound's ability to modify protein structures allows researchers to explore enzyme kinetics and inhibition mechanisms effectively. Its unique properties facilitate better solubility and stability in biological systems .

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical compounds | Enhanced bioactivity and stability |

| Analytical Chemistry | Buffering agent for cell cultures | Maintains optimal pH for biological assays |

| Biochemistry | Study of enzyme mechanisms | Improved solubility and interaction studies |

作用機序

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

類似化合物との比較

Similar Compounds

- 4-(2,2,2-Trifluoroethoxy)aniline

- 4-(2,2,2-Trifluoroethoxy)benzylamine

- 4-(2,2,2-Trifluoroethoxy)phenol

Uniqueness

4-(2,2,2-Trifluoroethoxy)piperidine is unique due to its piperidine ring structure combined with the trifluoroethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various research and industrial applications .

生物活性

4-(2,2,2-Trifluoroethoxy)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. The unique trifluoroethoxy group enhances its lipophilicity, which may influence its interaction with various biological targets. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H13F3NO

- Molecular Weight : 183.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's ability to penetrate lipid membranes and interact with proteins, modulating their activity and leading to various biological effects.

Biological Activities

Research indicates that compounds containing a piperidine moiety exhibit a diverse range of biological properties. These include:

- Antimicrobial Activity : Studies have shown that piperidine derivatives can possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated efficacy against Mycobacterium tuberculosis and other pathogens .

- Anticancer Properties : Piperidine derivatives have been investigated for their potential in cancer therapy. The structural modifications in piperidine compounds have been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects : Some studies suggest that piperidine derivatives may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Case Studies

- Antimycobacterial Activity :

- Farnesyltransferase Inhibition :

- Antioxidant Activity :

Comparative Analysis of Biological Activities

特性

IUPAC Name |

4-(2,2,2-trifluoroethoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)5-12-6-1-3-11-4-2-6/h6,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCPYEYZSBYINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。